tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate
Overview
Description
Tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate, commonly referred to as t-butyl-MOC, is a heterocyclic organic compound with a molecular formula of C7H11NO3. It is a colorless solid at room temperature and is soluble in polar organic solvents. t-butyl-MOC is a useful reagent and has been used in several chemical syntheses. It is also an important intermediate in the synthesis of pharmaceuticals, such as antibiotics and anticancer drugs.
Scientific Research Applications
Stereospecific Amination-Induced Kinetic Resolution : Kubota, Kubo, and Nunami (1994) in their study titled "2-oxoimidazolidine-4-carboxylate as a novel chiral auxiliary for kinetic resolution" found that 2-oxoimidazolidine-4-carboxylate effectively enables stereospecific amination-induced kinetic resolution of tert-Butyl (4S)-1-methyl-3-(2-bromopropionyl)-2-oxoimidazolidine-4-carboxylate (Kubota, Kubo, & Nunami, 1994).
Intermediate for Biologically Active Compounds : Liu Ya-hu (2010) reported in "Synthesis of tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate" that tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate is an important intermediate for synthesizing biologically active benzimidazole compounds (Liu Ya-hu, 2010).
Selective Carbon-Carbon Bond Formation : A study by Kubo, Takahashi, Kubota, and Nunami (1995) titled "Dynamic kinetic resolution utilizing a chiral auxiliary by stereoselective SN2 alkylation with malonic ester enolate" demonstrated a highly selective method for carbon-carbon bond formation using 2-oxoimidazolidine-4-carboxylate as a chiral auxiliary, leading to the stereoselective resolution of tert-butyl(4S)-1-methyl-3-(2-bromo (Kubo et al., 1995).
Synthesis of Biotin Intermediates : In 2014, Qin, Tang, Wang, Huang, and Wang synthesized tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate, an intermediate in biotin synthesis, from L-cystine, as reported in "Study on Synthesis of Tert-Butyl(4R)-4-(Methoxymethylcarbamoyl)-2,2-Dimethylthiazolidine-3- Carboxylate" (Qin et al., 2014).
Dynamic Kinetic Resolution for Biologically Active Compounds Synthesis : Another study by Kubo, Kubota, Takahashi, and Nunami (1997) titled "Dynamic Kinetic Resolution Utilizing 2-Oxoimidazolidine-4-carboxylate as a Chiral Auxiliary: Stereoselective Alkylation of α-Bromo Amides with Malonic Ester Enolates" highlighted dynamic kinetic resolution using 2-Oxoimidazolidine-4-carboxylate as a chiral auxiliary, effective for stereoselective carbon-carbon bond formation, providing key building blocks for synthesizing biologically active compounds (Kubo et al., 1997).
Synthesis of α-Amino Acids : The research "Dynamic kinetic resolution utilizing 2-oxoimidazolidine-4-carboxylate as a chiral auxiliary: Stereoselective synthesis of α-amino acids by Gabriel reaction" by Kubo, Kubota, Takahashi, and Nunami (1996) presented a highly stereoselective Gabriel reaction for synthesizing α-amino acids, using tert-butyl (4S)-1-methyl-3-(2-bromopropionyl)-2-oxoimidazolidine-4-carboxylate (Kubo et al., 1996).
Mechanism of Action
Target of Action
It’s known that similar compounds interact with enzymes such as ribonuclease pancreatic, triosephosphate isomerase, methionine aminopeptidase 2, and biphenyl-2,3-diol 1,2-dioxygenase .
Mode of Action
It’s known that similar compounds undergo sn1 reactions . In such reactions, a carbocation is formed as a high-energy intermediate, and this species bonds immediately to nearby nucleophiles .
Biochemical Pathways
It’s known that similar compounds are involved in biosynthetic and biodegradation pathways .
Pharmacokinetics
It’s known that similar compounds have certain pharmacokinetic properties .
Result of Action
It’s known that similar compounds have certain effects at the molecular and cellular level .
properties
IUPAC Name |
tert-butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c1-9(2,3)14-7(12)6-5-11(4)8(13)10-6/h6H,5H2,1-4H3,(H,10,13)/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHSLVEQWBDYFQN-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CN(C(=O)N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1CN(C(=O)N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00516590 | |
Record name | tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00516590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
83056-79-5 | |
Record name | tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00516590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4S)-1-Methyl-2-oxo-4- imidazolidinecarboxylic acid -1,1-dimethylethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes tert-butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate a suitable chiral auxiliary for dynamic kinetic resolution?
A1: this compound (1) exhibits unique characteristics that make it effective for dynamic kinetic resolution. [] The research demonstrates its successful application in the stereoselective alkylation of α-bromo amides with malonic ester enolates. [] This stereoselectivity arises from the conformational analysis of the diastereomeric mixture of tert-butyl (4S)-3-[(2RS)-2-bromoacyl]-1-methyl-2-oxoimidazolidine-4-carboxylates (2). [] The conformational preferences, dictated by the chiral auxiliary (1), lead to the predominant formation of the desired (S,R)- enantiomer of the alkylated product. [] This control over stereochemistry makes it a valuable tool for asymmetric synthesis.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.